4-Chloro-3-iodo-5-methyl-1h-pyrazole
Description
Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical Science
Pyrazole derivatives represent a cornerstone in the field of heterocyclic chemistry, demonstrating remarkable versatility and a broad spectrum of applications. globalresearchonline.netmdpi.comnih.gov These five-membered aromatic rings, containing two adjacent nitrogen atoms, serve as a fundamental scaffold in the development of a vast array of functional molecules. ias.ac.innih.gov Their significance stems from their diverse biological activities, which has led to their use in numerous pharmaceuticals. nih.govnih.gov Marketed drugs containing the pyrazole core include the anti-inflammatory celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant. nih.gov Beyond medicinal chemistry, pyrazole derivatives are integral to the development of agrochemicals, dyes, and fluorescent materials. globalresearchonline.net The adaptable nature of the pyrazole ring allows for extensive functionalization, enabling chemists to fine-tune its electronic and steric properties for specific applications. mdpi.com
Role of Halogenation in Pyrazole Chemistry and Functionalization
Halogenation of the pyrazole ring is a critical strategy for modulating the chemical and biological properties of these heterocycles. The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—at various positions on the pyrazole nucleus significantly influences the molecule's reactivity, lipophilicity, and metabolic stability. nih.gov Halogenated pyrazoles are key intermediates in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions where iodo and bromo derivatives serve as valuable precursors for creating new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org
From a pharmacological perspective, halogenation can enhance the binding affinity of pyrazole-based drugs to their biological targets. nih.gov For instance, chloro-pyrazoles have been incorporated into drugs for treating hepatitis, Alzheimer's disease, and schizophrenia, while bromo- and iodo-pyrazoles are found in anticancer and anti-inflammatory agents. nih.gov The position of the halogen atom is crucial, with halogenation typically occurring at the 4-position of the pyrazole ring under electrophilic conditions. researchgate.net However, regioselective halogenation at other positions can be achieved through various synthetic strategies, providing access to a wider range of functionalized pyrazoles. researchgate.net
Overview of 4-Chloro-3-iodo-5-methyl-1H-pyrazole within Substituted Pyrazoles
This compound is a specific example of a di-halogenated pyrazole that embodies the principles of functionalization through halogenation. This compound features a chlorine atom at the 4-position, an iodine atom at the 3-position, and a methyl group at the 5-position of the pyrazole ring. The presence of two different halogens offers distinct opportunities for selective chemical transformations. The more reactive carbon-iodine bond can be targeted for reactions such as Sonogashira cross-coupling, while the carbon-chlorine bond remains available for subsequent modifications under different reaction conditions. arkat-usa.org This differential reactivity makes this compound a potentially valuable building block in the synthesis of complex, highly substituted pyrazole derivatives for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C4H4ClIN2 |
|---|---|
Molecular Weight |
242.44 g/mol |
IUPAC Name |
4-chloro-3-iodo-5-methyl-1H-pyrazole |
InChI |
InChI=1S/C4H4ClIN2/c1-2-3(5)4(6)8-7-2/h1H3,(H,7,8) |
InChI Key |
BHNQYEWPSJMFRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)I)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 3 Iodo 5 Methyl 1h Pyrazole
Precursor Synthesis and Pyrazole (B372694) Scaffold Construction
The foundational step in the synthesis of the target molecule is the construction of the 5-methyl-1H-pyrazole ring. This is typically achieved through well-established cyclization reactions.
The most common and classical method for pyrazole synthesis is the Knorr cyclocondensation, which involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound. nih.govbeilstein-journals.org For the synthesis of a 5-methyl-substituted pyrazole, a suitable 1,3-dicarbonyl equivalent is necessary. The reaction of hydrazine hydrate (B1144303) with pentane-2,4-dione (acetylacetone) or its derivatives under appropriate conditions yields 3,5-dimethyl-1H-pyrazole, a logical precursor for subsequent halogenation steps.
The reaction mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The regioselectivity of the condensation can sometimes be an issue, especially with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, potentially leading to a mixture of regioisomers. nih.govorganic-chemistry.org However, for symmetrical dicarbonyls like acetylacetone (B45752), this is not a concern.
| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Product | Reference |
| 1,3-Diketones | Arylhydrazines | 1-Aryl-3,5-disubstituted pyrazoles | organic-chemistry.org |
| (E)-4-(dimethylamino)but-3-en-2-one | Hydrazine derivative | N-aryl-5-methylpyrazole | nih.gov |
| Acetyl acetone | Hydrazine hydrate | 3,5-dimethyl-1H-pyrazole | heteroletters.org |
This table presents examples of the Knorr synthesis for creating various pyrazole structures.
An alternative and powerful method for constructing the pyrazole ring is through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. nih.govnih.gov This approach typically involves the reaction of a diazo compound with an alkyne. unisi.ituniovi.es For instance, a diazoalkane can react with a methyl-substituted alkyne to form the pyrazole ring.
The regioselectivity of this cycloaddition is a key consideration and is influenced by the electronic and steric properties of the substituents on both the diazo compound and the alkyne. uniovi.es While versatile, this method requires the handling of potentially unstable diazo compounds. Modern approaches often generate the diazo compound in situ from precursors like N-tosylhydrazones to enhance safety and operational simplicity. uniovi.esacs.org The reaction of tosylhydrazones with terminal alkynes can lead to 1,3,5-trisubstituted pyrazoles through a cascade process involving decomposition of the hydrazone, 1,3-dipolar cycloaddition, and a subsequent 1,5-sigmatropic rearrangement. uniovi.es
In the context of synthesizing 4-chloro-3-iodo-5-methyl-1H-pyrazole, the methyl group at the C-5 position is most conveniently introduced from the start through the choice of the 1,3-dicarbonyl precursor in the Knorr synthesis. Using a precursor such as acetylacetone directly places methyl groups at what will become the C-3 and C-5 positions of the pyrazole ring.
While direct C-methylation of a pre-formed pyrazole ring is possible, it is generally less common and can lead to issues with regioselectivity. N-methylation is a well-established reaction for pyrazoles, but for the synthesis of the target 1H-pyrazole, the nitrogen remains unsubstituted. nih.govacs.org Therefore, the most strategic approach is the incorporation of the methyl group from the initial building blocks.
Targeted Halogenation Strategies
With a suitable 5-methyl-1H-pyrazole precursor in hand, such as 3,5-dimethyl-1H-pyrazole, the next phase is the sequential and regioselective introduction of the chloro and iodo substituents. The electronic nature of the pyrazole ring, being a π-excessive heterocycle, makes it susceptible to electrophilic substitution, which typically occurs at the C-4 position. nih.govbeilstein-archives.org
A plausible synthetic route would involve the initial halogenation of 3,5-dimethyl-1H-pyrazole at the C-4 position, followed by a second halogenation at the C-3 position. The order of halogenation (iodination then chlorination, or vice versa) is critical and will depend on the activating and directing effects of the first halogen substituent.
The introduction of iodine onto the pyrazole ring can be achieved through various electrophilic iodination protocols. The position of iodination is highly dependent on the reaction conditions and the substituents already present on the ring. For a 3,5-disubstituted pyrazole, the C-4 position is the most electron-rich and thus the most susceptible to electrophilic attack. nih.govresearchgate.net
A common and effective method for the iodination of pyrazoles is the use of molecular iodine (I₂) in the presence of an oxidizing agent. The I₂/HIO₃ (iodic acid) system is particularly efficient for the iodination of a wide range of pyrazoles, proceeding without toxic waste. nih.goviaea.org This system generates a potent electrophilic iodine species in situ. Studies have shown that pyrazoles containing substituents at the C-3 and/or C-5 positions are halogenated at the free C-4 position. iaea.org
Another approach involves the use of iodine monochloride (ICl), which is a polarized interhalogen compound and a source of electrophilic iodine. nih.gov It is a stronger iodinating agent than molecular iodine alone. sigmaaldrich.com
The direct synthesis of this compound would likely proceed from a precursor such as 4-chloro-3,5-dimethyl-1H-pyrazole or 3-iodo-5-methyl-1H-pyrazole.
Route A: Iodination followed by Chlorination: Starting with 3,5-dimethyl-1H-pyrazole, iodination using a reagent system like I₂/HIO₃ would yield 4-iodo-3,5-dimethyl-1H-pyrazole. Subsequent chlorination would then need to be directed to the C-3 position.
Route B: Chlorination followed by Iodination: Alternatively, chlorination of 3,5-dimethyl-1H-pyrazole with a reagent like N-chlorosuccinimide (NCS) would produce 4-chloro-3,5-dimethyl-1H-pyrazole. nih.gov The subsequent iodination of this intermediate would then need to occur at the C-3 position. The presence of the electron-withdrawing chlorine at C-4 might influence the regioselectivity of the second halogenation.
| Pyrazole Substrate | Iodinating Agent | Conditions | Product | Reference |
| Substituted N-methyl pyrazoles | I₂ / HIO₃ | - | 4-Iodo pyrazoles | iaea.org |
| 1-Aryl-3-CF₃-pyrazoles | I₂ / CAN | MeCN, reflux | 4-Iodo-1-aryl-3-CF₃-pyrazoles | nih.gov |
| Various pyrazoles | I₂ / H₂O₂ | Water | 4-Iodopyrazoles | researchgate.net |
| Pyrazoles | N-Iodosuccinimide (NIS) | Acidic media | Iodinated pyrazoles | nih.gov |
This table summarizes various reported conditions for the electrophilic iodination of pyrazole rings.
Regioselective Iodination at C-3 and C-4 Positions
Anodic Oxidation/Electrochemical Iodination
Anodic oxidation, or electrochemical halogenation, presents a method for the functionalization of pyrazole-type compounds. This process avoids the use of hazardous or expensive chemical oxidants by using electrons as clean reactants. organic-chemistry.org The core of this method involves the electrochemical oxidation of halide ions (Hal⁻) into halogens (Hal₂), which then react with the pyrazole ring. nih.gov Since the oxidation potential of iodide, bromide, and chloride ions is typically lower than that of the pyrazole substrates, the reaction proceeds through the electrooxidation of the halide followed by its interaction with the arene. nih.gov
The mechanism for C-H halogenation via this electrochemical route is believed to involve the initial attack of the generated halogen on the N² atom of the pyrazole. nih.gov This forms a σH+ adduct which, depending on the substituents, can lead to the target halogenated pyrazole through either an N-C rearrangement or deprotonation. nih.gov
Electrochemical iodination of pyrazole in an aqueous potassium iodide (KI) solution can yield 4-iodopyrazole. organic-chemistry.org The efficiency of this process can be enhanced by the addition of a base, such as sodium bicarbonate (NaHCO₃), which promotes the formation of hypoiodite (B1233010) (HIO and NaIO), increasing the yield of the iodinated product. organic-chemistry.org
Table 1: Example of Electrochemical Iodination of Pyrazole
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|
Iododesilylation Reactions
Iododesilylation is a regioselective method for introducing an iodine atom onto a pyrazole ring by replacing a trimethylsilyl (B98337) (TMS) group. This strategy offers precise control over the position of iodination. For instance, the halogenation of 3-trimethylsilylpyrazole allows for the introduction of a halogen at the 3-position. researchgate.net The TMS group can be removed under mild conditions, generating a carbanion that subsequently reacts with an electrophilic iodine source. researchgate.net
A general approach involves the treatment of an N-protected silyl-pyrazole with a suitable base to generate a pyrazole anion, followed by quenching with an iodine source. This method has been used to produce 5-iodo derivatives from the corresponding 5-lithiated pyrazoles, which are in turn generated from silyl (B83357) precursors. organic-chemistry.org
Regioselective Chlorination at C-4 Position
The C-4 position of the pyrazole ring is particularly susceptible to electrophilic substitution. chem-station.com Therefore, regioselective chlorination at this position can be achieved through various methods, including direct C-H chlorination. The halogenation of pyrazoles often occurs preferentially at the C-4 position, especially when it is unsubstituted. nih.govresearchgate.net
Direct C-H Chlorination
Direct C-H chlorination provides an efficient route to 4-chloropyrazoles, bypassing the need for pre-functionalized substrates. Several reagents have been developed for this purpose.
N-Chlorosuccinimide (NCS): The reaction of pyrazoles with N-halosuccinimides (NXS), such as NCS, is a common and effective method for 4-C halogenation. nih.gov This reaction can be carried out under mild conditions, often at room temperature and without the need for a catalyst, to produce 4-chloropyrazoles in excellent yields. nih.gov Solvents like carbon tetrachloride or water can be used. nih.gov A direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with NCS has been developed, providing an effective metal-free protocol for synthesizing 4-halogenated pyrazole derivatives. nih.gov
Trichloroisocyanuric Acid (TCCA): A solvent-free, rapid, and operationally simple method for the chlorination of pyrazoles involves the use of trichloroisocyanuric acid. This protocol is high-yielding and avoids the need for column chromatography, aligning with green chemistry principles. The mechanism is suggested to be an electrophilic aromatic substitution.
Hypochloric Acid: 4-Chloropyrazoles can be prepared by reacting a pyrazole that is unsubstituted at the 4-position with hypochloric acid or its salts. This reaction is typically performed at temperatures between -20°C and +70°C in the absence of carboxylic acid. google.com
Halogen Exchange Reactions (e.g., C-Br to C-Cl or C-I)
Halogen exchange reactions, such as the Finkelstein reaction, provide a pathway to synthesize halopyrazoles from other halogenated precursors. The classic Finkelstein reaction involves the conversion of an alkyl chloride or bromide to an alkyl iodide using sodium iodide in acetone. wikipedia.orgbyjus.com This principle can be extended to aromatic systems.
While aromatic chlorides and bromides are generally less reactive towards substitution by iodide than their alkyl counterparts, the reaction can be facilitated, often with the use of a catalyst. wikipedia.org The so-called "aromatic Finkelstein reaction" can be catalyzed by copper(I) iodide in combination with diamine ligands. wikipedia.org This method allows for the conversion of a bromopyrazole to an iodopyrazole. The reaction's success is driven by the precipitation of the less soluble sodium bromide or chloride in a solvent like acetone, shifting the equilibrium towards the desired product. wikipedia.orgbyjus.com
Table 2: General Finkelstein Reaction
| Reaction Type | Substrate | Reagents | Product | Key Principle | Reference |
|---|
Dehydroxyhalogenation Methods
The conversion of a hydroxyl group on a pyrazole ring to a halogen, known as dehydroxyhalogenation, is a fundamental and widely used synthetic strategy. researchgate.net This method is particularly effective for preparing 3-chloro or 5-chloropyrazoles from the corresponding 3-hydroxypyrazoles or 5-hydroxypyrazoles (which often exist in their tautomeric pyrazolone (B3327878) forms). researchgate.netnih.gov
The most common reagent used for this transformation is phosphorus oxychloride (POCl₃). researchgate.netnih.gov The reaction typically involves heating the hydroxypyrazole substrate with POCl₃, sometimes in the presence of a base like pyridine (B92270). nih.gov This procedure is not limited to pyrazoles and is broadly applicable to other hydroxy-azaheterocycles like hydroxypyrimidines and hydroxypyridines. nih.gov
A general procedure involves heating the hydroxyl-containing substrate (1 equivalent) with POCl₃ (1 equivalent per hydroxyl group) and pyridine (1 equivalent) in a sealed reactor at elevated temperatures (e.g., 160°C). nih.gov
Halogenodediazoniation Routes
Halogenodediazoniation offers a method to introduce a halogen onto the pyrazole ring by replacing an amino group via a diazonium salt intermediate. This transformation is famously known as the Sandmeyer reaction. researchgate.netwikipedia.org The process involves two main steps: the diazotization of a primary aromatic amine, followed by the displacement of the diazonium group with a halide. wikipedia.orgmasterorganicchemistry.com
The synthesis begins with the reaction of an aminopyrazole with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5°C) to form a pyrazolediazonium salt. nih.govbeilstein-journals.org This intermediate is typically unstable and is used directly. wikipedia.orgnih.gov
In the second step, the diazonium salt is treated with a copper(I) halide (e.g., CuCl or CuBr) to yield the corresponding halopyrazole. wikipedia.orgmasterorganicchemistry.com The copper(I) salt acts as a catalyst in this radical-nucleophilic aromatic substitution. wikipedia.org This method is a cornerstone of aromatic chemistry as it allows for substitutions that are not easily achievable through direct electrophilic pathways. organic-chemistry.org The preparation of 1-substituted 3-halogenopyrazoles via the Sandmeyer reaction is a recognized synthetic route. researchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Pyrazole |
| 4-Iodopyrazole |
| Potassium Iodide |
| Sodium Bicarbonate |
| Hypoiodite |
| 3-Trimethylsilylpyrazole |
| N-Chlorosuccinimide (NCS) |
| 4-Chloropyrazole |
| Carbon Tetrachloride |
| 3-Aryl-1H-pyrazol-5-amines |
| Trichloroisocyanuric Acid |
| Hypochloric Acid |
| Sodium Iodide |
| Acetone |
| Sodium Bromide |
| Copper(I) Iodide |
| 3-Hydroxypyrazole |
| 5-Hydroxypyrazole |
| Phosphorus Oxychloride (POCl₃) |
| Pyridine |
| Hydroxypyrimidine |
| Hydroxypyridine |
| Aminopyrazole |
| Diazonium salt |
| Nitrous Acid |
| Sodium Nitrite |
| Copper(I) Chloride |
| Copper(I) Bromide |
| 1-Substituted 3-halogenopyrazoles |
| 4-Bromo-3-iodo-1H-pyrazole |
| 3,4-Diiodo-1H-pyrazole |
| Phenylhydrazine |
| 2-Methylhydrazinecarboxamide chlorohydrate |
| Ethyl 2-(dimethylaminomethylidene)-3-oxo-butanoate |
| Methyl-hydrazine |
| N-halosuccinimides (NXS) |
| 3-Iminobutyronitrile |
| Hydrazine hydrate |
| 5-Amino-4-arylazo-3-methylpyrazoles |
| N-Aryl-2-oxo-2-phenylethanehydrazonoyl bromides |
| 3,7-Bis(arylazo)-6-methyl-2-phenyl-1H-imidazo[1,2-b]pyrazoles |
| 4-Amino-1,5-dimethyl-2-phenylpyrazol-3(2)-one |
| 3-Chloropentane-2,4-dione |
| Ethyl 2-chloro-3-oxobutanoate |
| 1,3-Diketones |
| Oxamic acid thiohydrazides |
| 3-Trifluoromethyl-substituted pyrazoles |
| Phenyl and 4-methoxyphenylhydrazine |
| Chalcones |
| 4-Alkyl-1,3,5-triarylpyrazoles |
| Acetylenic ketones |
| 3,5-Diaryl-1H-pyrazoles |
| Enaminones |
| N,N-Dimethyl enaminones |
| Diethyl bromomalonate |
| 4-Halo-functionalized pyrazoles |
| 3-Trifluoromethylpyrazole |
| β-Ketoesters |
| 3,4,5-Trisubstituted pyrazoles |
| N-Tosylhydrazones |
| Bromovinyl acetals |
| 3,5-Disubstituted pyrazoles |
| 3-Trimethylsilylpyrazole |
| 1,3- and 1,3,5-substituted pyrazoles |
| Diarylhydrazones |
| Vicinal diols |
| 1,4-Disubstituted pyrazoles |
| β-Hydroxy ketones |
| 1H-Pyrazoles |
| 3,5-Disubstituted 1H-pyrazoles |
| 1,2,4-Triazoles |
| 4-Iodo-1,3,5-trimethyl-1H-pyrazole |
| 3,5-Dimethyl-4-iodopyrazole |
| Iodomethane |
| Sodium hydride |
| 4-Chloro-1H-pyrazole |
| 4-Bromo-1H-pyrazole |
| 3,4,5-Tribromo-1-vinylpyrazole |
| 3,4-Dibromo-5-methyl-1-vinylpyrazole |
| 4-Bromo-1-vinylpyrazole |
| 3,5-Dimethyl-4-nitropyrazole |
| 1-t-Butyl-3-(2,2-dichlorocyclopropyl)-1H-pyrazole |
| 1-Alkyl-5-chloro-3-vinyl-1H-pyrazoles |
| 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole |
| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole |
| 4-Bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde |
| Potassium permanganate (B83412) |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid |
| Sulfuric chloride |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride |
| 5-Alkyl-2,5-dihydro- nih.govnih.govwikipedia.orgthiadiazole-2-ylamine |
| Substituted benzothiazol-2-ylamine |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid-substituted benzothiazol-2-ylamide |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (5-substituted- nih.govnih.govwikipedia.orgthiadiazol-2-yl)amide |
| (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline |
| 5-Chloro-3-methyl-1-phenyl-4-formyl-1H-pyrazole |
| 4-Chloroaniline |
| 4-Methyl-3,5-diphenyl-1H-pyrazole |
| 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®) |
| 4-Fluoro-1H-pyrazoles |
| 4-Hydroxy-1H-pyrazole-3-carboxylic acid hydrazide |
| 1-(4-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide |
| 1,2,4-Triazolin-3-thiones |
| 1,3,4-Thiadiazole |
| 1,3,4-Oxadiazoles |
| 3-Oxoalkanonitrile |
| 3-Amino-2-aroyl-4,4,4-trichloro-2-butenenitriles |
| 3-Amino-1H-pyrazole-4-carbonitrile |
| 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile |
| Pyrazolo[1,5-a]pyrimidine |
| Pyrimido[1',2':1,5]pyrazolo[3,4-d]pyridazine |
| Aryldiazonium chloride |
| Phenyl isothiocyanate |
| Phenacyl bromide |
| Chloroacetonitrile |
| 4-Chloropyrazoles |
| 1-(Het)aryl-3-hydroxypyrazole |
| N-Hydroxypyrazoles |
| 4-Amino-1-aryl-1H-pyrazole-4-carbonitriles |
| Malononitrile |
| 5-Aminopyrazole-4-carbonitriles |
| Arylidenemalononitrile |
| 5-Aminopyrazoles |
| Isoxazoles |
| 5-Amino-3-(pyrrol-2-yl)pyrazole-4-carbonitrile |
| 5-Amino-3-aryl-1H-pyrazoles |
| N-(1,3-Diaryl-1H-pyrazol-5-yl)benzamides |
| 3-Aminothioacrylamide |
| 5-Amino-4-(1,2,4-oxadiazol-5-yl)-pyrazoles |
| 4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine |
| Acetylacetone |
| 4-Chloro-6-methyl-2-(methylthio)pyrimidine |
| 4-Chloro-2-hydrazino-6-methylpyrimidine |
| 2-Hydrazino-6-methylpyrimidin-4-one |
| 2-Mercapto-6-methyl-3-phenylpyrimidin-4(3H)-one |
| 4-Hydroxy-pyrazole |
| Pyridones |
| Pyrimidinones |
| N-Trifluoroacetylaniline |
| Imidoylchloride |
| Quinoxalines |
| Pyridopyrazine |
| Quinazolones |
| 1,2,4-Triazole |
| Phosphotriazolide |
| 1-Methyl-3-[(prop-2-en-1-yl)oxy]-1H-pyrazole |
| Allyl bromide |
| 5-Allyloxypyrazole-4-carbaldehyde |
| 5-Chloropyrazole-4-carbaldehyde |
| 4-Allyl-5-hydroxypyrazole |
| 3-Allyloxypyrazole-4-carbaldehydes |
| 3-Allyloxy-4-pyrazolaldoximes |
| 3-Hydroxypyrazole-4-carbaldehyde |
| Hydroxylamine hydrochloride |
| 1-Methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester |
| 3-Ethyl-5-pyrazole carboxylic acid ethyl ester |
| Dimethyl carbonate |
| 1-Methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester |
| Hydrogen peroxide |
Multicomponent Reaction (MCR) Approaches to Pyrazole Synthesis
Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules like substituted pyrazoles in a single step from three or more starting materials. beilstein-journals.orgrsc.orgnih.gov While a direct MCR for the one-pot synthesis of this compound is not extensively documented, the principles of MCRs can be applied by utilizing appropriately halogenated precursors.
A hypothetical MCR for this target molecule could involve the condensation of a β-dicarbonyl compound, a hydrazine derivative, and a halogenating agent. For instance, a four-component reaction could be envisioned starting from a β-ketoester, hydrazine, and sources of electrophilic chlorine and iodine. rsc.org The reaction proceeds through a series of condensation and cyclization steps to form the pyrazole ring, with the potential for in-situ halogenation. The success of such a reaction would be highly dependent on the compatibility of the reagents and the control of regioselectivity.
Table 1: Examples of Multicomponent Reactions for Pyrazole Synthesis
| Starting Materials | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| Aldehydes, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate | Taurine, Water, 80 °C | 1,4-Dihydropyrano[2,3-c]pyrazoles | 85-92 | nih.gov |
| Phenylhydrazine, Aldehydes, Malononitrile | Sodium p-toluenesulfonate (NaPTS), Aqueous medium | 5-Aminopyrazole-4-carbonitriles | High | mdpi.com |
| Phenylhydrazine, Ethyl Acetoacetate, 2-Naphthol, Arylaldehyde | CeO₂/SiO₂, Water | Pyrazolones | 85-92 | thieme-connect.com |
| 5-Methyl-1,3,4-thiadiazole-2-thiol, Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine Hydrate | Montmorillonite K10, Solvent-free, 65-70 °C | Pyrano[2,3-c]pyrazoles | 81-91 | nih.gov |
Catalytic Synthesis Protocols
Catalytic methods provide efficient and selective routes to pyrazole derivatives, often under milder conditions than traditional stoichiometric approaches. These can be broadly categorized into transition-metal-catalyzed and metal-free methodologies.
Transition-Metal-Catalyzed Pyrazole Formation
Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netrsc.org In the context of this compound synthesis, transition metals could be employed for either the initial construction of the pyrazole ring or for the subsequent C-H functionalization to introduce the halogen atoms. researchgate.net
For instance, a pre-formed 5-methyl-1H-pyrazole could undergo regioselective C-H chlorination and iodination using palladium, copper, or rhodium catalysts. researchgate.net The directing effects of the pyrazole nitrogens and the methyl group would play a crucial role in controlling the position of halogenation. Copper-catalyzed methods, in particular, have shown promise for the halogenation of arenes and heterocycles. researchgate.net
Table 2: Examples of Transition-Metal-Catalyzed Pyrazole Synthesis and Functionalization
| Reaction Type | Catalyst/Reagents | Substrate(s) | Product Type | Yield (%) | Reference |
| Condensation of hydrazines and 1,3-diketones | [C₄mim][FeCl₄] (ionic liquid) | Hydrazines, 1,3-diketones | Substituted pyrazoles | up to 90 | nih.gov |
| C-H Arylation | Pd(OAc)₂ | Pyrazoles, Aryl halides | Arylated pyrazoles | Varies | researchgate.net |
| C-H Halogenation (general concept) | Various (Pd, Rh, Cu) | Pyrazole | Halogenated pyrazole | Varies | researchgate.net |
| Kumada–Sonogashira cyclocondensation/Suzuki coupling | Pd catalyst | Terminal alkynes, Acyl chlorides, Hydrazines | 1,3,4,5-Tetrasubstituted pyrazoles | 29-72 | nih.gov |
Metal-Free Synthetic Methodologies
Growing environmental concerns have spurred the development of metal-free synthetic methods. rsc.orgrsc.org For the synthesis of this compound, metal-free approaches could involve direct electrophilic halogenation of the pyrazole ring using halogenating agents like N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent. rsc.org
The regioselectivity of these reactions is governed by the electronic properties of the pyrazole ring. The C4 position is generally the most electron-rich and susceptible to electrophilic attack. Therefore, a plausible route would be the chlorination of 5-methyl-1H-pyrazole at the C4 position, followed by iodination at the C3 position. The introduction of the electron-withdrawing chloro group at C4 would deactivate this position and could direct the subsequent iodination to the C3 position.
Table 3: Examples of Metal-Free Pyrazole Synthesis and Halogenation
| Reagents | Substrate(s) | Product Type | Conditions | Yield (%) | Reference |
| N-Halosuccinimide (NCS, NBS, NIS) | 2H-Indazoles | Mono- and poly-halogenated indazoles | Water or Ethanol, Room Temp. or 95 °C | Moderate to Excellent | rsc.org |
| Iodine | β-Ketonitrile, Arylhydrazines, Aryl sulfonyl hydrazides | Fully substituted pyrazoles | [3 + 2] annulation | Good | nih.gov |
| N-Tosylhydrazones, Heteroaryl chlorides | α,β-Unsaturated N-tosylhydrazones, Heteroaryl chlorides | N-Heteroaryl substituted pyrazoles | One-pot, base-mediated | Good to Excellent | researchgate.net |
Green Chemistry Principles in Synthetic Design
The principles of green chemistry aim to reduce the environmental impact of chemical processes. thieme-connect.com This can be achieved through the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.
Solvent-Free and Aqueous Medium Reactions
Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. thieme-connect.comresearchgate.net Several methods for pyrazole synthesis have been adapted to run in aqueous media, often with the aid of surfactants or phase-transfer catalysts to overcome the low solubility of organic reactants. thieme-connect.com For the synthesis of this compound, a potential route could involve the condensation of precursors in water, possibly catalyzed by a water-tolerant Lewis acid. thieme-connect.com
Solvent-free reactions, where the neat reactants are mixed, often with grinding or heating, represent another green approach. mdpi.com These methods can lead to higher reaction rates and simpler product isolation.
Table 4: Examples of Pyrazole Synthesis in Green Media
| Catalyst/Conditions | Substrate(s) | Medium | Product Type | Yield (%) | Reference |
| Amberlyst-70 | Hydrazines/hydrazides, 1,3-Diketones | Aqueous | Substituted pyrazoles | Good | researchgate.net |
| CeO₂/SiO₂ | Phenylhydrazine, Ethyl acetoacetate, 2-Naphthol, Arylaldehyde | Water | Pyrazolones | 85-92 | thieme-connect.com |
| Nano-eggshell/Ti(IV) | Ethyl acetoacetate, Aldehydes, Malononitrile, Hydrazine hydrate | Solvent-free | Dihydropyrano[2,3-c]pyrazoles | Good to Excellent | dergipark.org.tr |
| Montmorillonite K10 | Multicomponent reaction for pyrano[2,3-c]pyrazoles | Solvent-free | Pyrano[2,3-c]pyrazoles | 81-91 | nih.gov |
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. mdpi.comresearchgate.netresearchgate.netorientjchem.org The use of microwave irradiation can be particularly beneficial for MCRs and catalyzed reactions.
The synthesis of this compound could potentially be accelerated using microwave heating. For example, the halogenation of a 5-methyl-1H-pyrazole precursor with NCS and NIS under microwave irradiation could offer a rapid and efficient route to the target molecule.
Table 5: Examples of Microwave-Assisted Pyrazole Synthesis
| Reaction Type | Conditions | Substrate(s) | Product Type | Yield (%) | Reference |
| Condensation of acetophenone (B1666503) and aromatic aldehydes | Acetic acid, Ethanol | Chalcones cyclized with hydrazine hydrate | Pyrazole derivatives | High | researchgate.net |
| One-pot synthesis of pyrazolones | Solvent-free, 420 W | Hydrazine derivatives, β-keto esters, aldehydes | 4-Arylidenepyrazolone derivatives | 51-98 | mdpi.com |
| Cyclocondensation | Solvent-free | 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones, Hydrazines | 4,5-Dihydro-1H-pyrazoles and pyrazoles | Good | researchgate.net |
| One-pot multicomponent synthesis | t-BuOH-water, CuI catalyst | Pyrazole aldehyde, Benzyl bromide, NaN₃ | 1,2,3-Triazoles | up to 95 |
Chemical Reactivity and Transformations
Reactions Involving Halogen Substituents at C-3 and C-4
The primary locus of reactivity on the 4-Chloro-3-iodo-5-methyl-1H-pyrazole ring, under many conditions, involves the halogen substituents. The carbon-iodine bond is weaker and more readily undergoes oxidative addition to transition metal catalysts compared to the stronger carbon-chlorine bond. This difference in reactivity is the cornerstone of its utility in selective chemical transformations.
Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. For dihalogenated pyrazoles such as this compound, these reactions can often be performed with high chemoselectivity, targeting the more labile C-I bond.
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a widely used method for creating C-C bonds. libretexts.org In the context of dihalopyrazoles, the reaction typically proceeds at the more reactive halogen site. While specific studies on this compound are not prevalent, the general principles of Suzuki-Miyaura coupling on halopyrazoles suggest that the C-3 iodo substituent would be the primary site of reaction. For instance, the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles, including pyrazoles, has been successfully demonstrated. nih.gov These reactions often require specific ligands, such as XPhos, to proceed efficiently, especially with less reactive chloro-heterocycles. nih.govrsc.org In the case of dihalogenated substrates, the selective coupling at the iodo-position is generally expected under standard conditions.
Data for the Suzuki-Miyaura coupling of a related 5-chloro-1,3-dimethyl-1H-pyrazole is presented below to illustrate the reaction's applicability to chloropyrazoles, although direct data for this compound is not available in the provided search results.
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 5-Chloro-1,3-dimethyl-1H-pyrazole | Aryl boronic acid | Pd(PPh3)4 | K2CO3 | - | 5-Aryl-1,3-dimethyl-1H-pyrazole | - | researchgate.net |
| 3-Chloroindazole | 5-Indole boronic acid | Pd2(dba)3 / XPhos | K3PO4 | Dioxane/H2O | 3-(Indol-5-yl)indazole | High | nih.gov |
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynylated products. organic-chemistry.org The higher reactivity of the C-I bond over the C-Cl bond is well-established in Sonogashira couplings, allowing for selective alkynylation at the C-3 position of this compound. Studies on related 3-iodo-1H-pyrazole derivatives have demonstrated successful Sonogashira cross-coupling reactions with various alkynes. nih.govnih.gov For example, N-protected 3-iodo-1H-pyrazoles react with phenylacetylene (B144264) under standard Sonogashira conditions to afford the corresponding 3-alkynylpyrazoles in high yields.
The following table presents data from the Sonogashira coupling of a related N-protected 4-iodo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole, which illustrates the typical conditions and outcomes for such transformations.
| Reactant 1 | Reactant 2 | Catalyst/Cocatalyst | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-Iodo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole | Phenylacetylene | Pd(PPh3)2Cl2 / CuI | Et3N | THF | 3-Methyl-1-phenyl-4-(phenylethynyl)-5-(trifluoromethyl)-1H-pyrazole | 91% | rsc.org |
| 4-Iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole | Phenylacetylene | Pd(PPh3)4 / CuI | Et3N | THF | 4-(Phenylethynyl)-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole | 75% | nih.govnih.gov |
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. organic-chemistry.org Similar to other cross-coupling reactions, the reactivity of the halide is crucial, with iodides being more reactive than chlorides. Research on the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes has shown that this is an effective method for the synthesis of 4-alkenyl-1H-pyrazoles. clockss.org The use of a phosphite (B83602) ligand, such as P(OEt)3, and an N-trityl protecting group on the pyrazole (B372694) has been found to be beneficial for achieving high yields. clockss.org Given these findings, it is expected that this compound would undergo selective Heck coupling at the C-3 position.
The table below summarizes the results of a Heck-Mizoroki reaction of a related 1-trityl-4-iodo-1H-pyrazole with methyl acrylate.
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-Iodo-1-trityl-1H-pyrazole | Methyl acrylate | Pd(OAc)2 / P(OEt)3 | Et3N | DMF | Methyl (E)-3-(1-trityl-1H-pyrazol-4-yl)acrylate | 95% | clockss.org |
Beyond the Suzuki, Sonogashira, and Heck reactions, other transition-metal-catalyzed couplings can be employed to functionalize this compound. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond formation, is a powerful method for the synthesis of arylamines from aryl halides. organic-chemistry.org Studies on 4-halo-1H-1-tritylpyrazoles have shown that both palladium and copper catalysts can be effective for C-N coupling, with the choice of catalyst being dependent on the nature of the amine. nih.govresearchgate.net For instance, Pd(dba)2 with a suitable phosphine (B1218219) ligand is effective for coupling with aryl or bulky amines, while CuI is more suitable for alkylamines. nih.govresearchgate.net The greater reactivity of the C-I bond suggests that selective amination at the C-3 position of this compound is feasible.
Ullmann-type reactions, which are typically copper-catalyzed, represent another class of C-heteroatom bond-forming reactions. organic-chemistry.org These reactions can be used to form C-O, C-S, and C-N bonds and would be expected to proceed selectively at the C-3 iodo position of the target pyrazole.
The following table provides an example of a Buchwald-Hartwig amination on a related 4-bromo-1-trityl-1H-pyrazole.
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromo-1-trityl-1H-pyrazole | Piperidine | Pd(dba)2 / tBuDavePhos | tBuOK | Xylene | 4-(Piperidin-1-yl)-1-trityl-1H-pyrazole | 60% | nih.govresearchgate.net |
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species, typically an organolithium or Grignard reagent. wikipedia.org This transformation is highly dependent on the nature of the halogen, with the rate of exchange following the trend I > Br > Cl. wikipedia.orgprinceton.edu Consequently, for this compound, treatment with an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures is expected to result in selective lithium-halogen exchange at the C-3 iodo position. The resulting 3-lithiated pyrazole is a potent nucleophile that can be trapped with various electrophiles to introduce a wide range of functional groups at this position. This method provides a complementary approach to cross-coupling reactions for the functionalization of the pyrazole ring. Research on 1-aryl-3-CF3-pyrazoles has demonstrated that treatment with n-BuLi followed by quenching with iodine leads to the formation of 5-iodo derivatives, highlighting the utility of halogen-metal exchange in the synthesis of specific halo-pyrazole isomers. nih.govresearchgate.net
The general conditions for lithium-halogen exchange are presented below, based on the established principles for aryl iodides.
| Substrate Type | Reagent | Solvent | Temperature | Product Type | Reference |
|---|---|---|---|---|---|
| Aryl Iodide | n-Butyllithium or t-Butyllithium | Ethereal (e.g., THF, Diethyl ether) | Low (e.g., -78 °C) | Aryllithium | wikipedia.orgprinceton.eduharvard.eduresearchgate.net |
Reactions at the Methyl Group (C-5)
The methyl group at the C-5 position offers another site for functionalization, primarily through oxidation or radical-mediated reactions.
The methyl group can be oxidized to a carbaldehyde or a carboxylic acid. Selective oxidation to the aldehyde can be achieved using mild oxidizing agents. For instance, selenium dioxide (SeO₂) is a reagent known for the oxidation of activated methyl groups to aldehydes. Further oxidation of the resulting pyrazole-5-carbaldehyde to the corresponding carboxylic acid can be accomplished using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. researchgate.net
The methyl group on the pyrazole ring can also be a site for radical functionalization. mdpi.com Reactions initiated by radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in the presence of a halogenating agent like N-bromosuccinimide (NBS), can lead to the formation of a 5-(bromomethyl)pyrazole derivative. This brominated intermediate is a versatile building block for further nucleophilic substitutions.
Transformations at the Pyrazole Nitrogen Atom (N-1)
The nitrogen atom at the N-1 position of the pyrazole ring is nucleophilic and can be readily functionalized through various reactions, including alkylation, arylation, and acylation. semanticscholar.orgpublish.csiro.au The regioselectivity of these reactions can sometimes be influenced by the steric and electronic effects of the substituents on the pyrazole ring. mdpi.comacs.org
Common transformations include:
N-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃, NaH) in a suitable solvent (e.g., DMF, acetonitrile) yields N-alkylated pyrazoles. publish.csiro.auacs.org
N-Arylation: Copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination with aryl halides are common methods for the synthesis of N-arylpyrazoles. organic-chemistry.orgacs.org
N-Acylation: Treatment with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine, leads to the formation of N-acylpyrazoles. nih.govthieme-connect.comnih.gov These derivatives can serve as activated acylating agents themselves. rsc.orgacs.org
Table 3: Potential N-1 Functionalization Reactions
| Reaction Type | Reagent Example | Base/Catalyst | Potential Product |
| N-Alkylation | Methyl iodide | K₂CO₃ | 4-chloro-3-iodo-1,5-dimethyl-1H-pyrazole |
| N-Arylation | Phenylboronic acid | Cu(OAc)₂, Pyridine | 4-chloro-3-iodo-5-methyl-1-phenyl-1H-pyrazole |
| N-Acylation | Acetyl chloride | Triethylamine | 1-(4-chloro-3-iodo-5-methyl-1H-pyrazol-1-yl)ethan-1-one |
N-Alkylation and N-Arylation
The presence of a proton on one of the nitrogen atoms in this compound allows for direct functionalization through N-alkylation and N-arylation. Given the asymmetry of the substituted pyrazole, these reactions can theoretically yield two different regioisomers: 1-substituted-4-chloro-3-iodo-5-methyl-1H-pyrazole and 1-substituted-4-chloro-5-iodo-3-methyl-1H-pyrazole. The regioselectivity of these reactions is primarily governed by steric hindrance, with the incoming group favoring the less sterically hindered nitrogen atom.
Common methods for N-alkylation involve the use of alkyl halides in the presence of a base. A variety of reaction conditions can be employed, from traditional base-mediated approaches to more modern catalytic systems. researchgate.net For instance, potassium carbonate in dimethyl sulfoxide (B87167) (DMSO) is an effective combination for achieving N-alkylation of substituted pyrazoles. researchgate.net Phase transfer catalysis offers a solvent-free alternative that can lead to high yields of N-alkylpyrazoles. researchgate.net
For N-arylation, copper-catalyzed cross-coupling reactions are prevalent. Conditions using a copper(I) iodide (CuI) source with a diamine ligand have proven effective for the N-arylation of various azoles, including pyrazoles. acs.org In the case of unsymmetrical pyrazoles, these reactions generally exhibit high regioselectivity, favoring arylation at the less sterically encumbered nitrogen atom. acs.org
A more recent development for N-alkylation utilizes trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis, such as with camphorsulfonic acid (CSA). semanticscholar.org This method provides an alternative to base-mediated alkylations and has been shown to be effective for various pyrazoles, including those with electron-withdrawing groups like a chloro-substituent. semanticscholar.org The reaction of unsymmetrical pyrazoles under these conditions also results in a mixture of regioisomers, with the major product being determined by steric factors. semanticscholar.org
Table 1: Representative N-Alkylation and N-Arylation Reactions for Substituted Pyrazoles
| Reaction Type | Reagents and Conditions | Expected Major Product with this compound |
|---|---|---|
| N-Alkylation | Alkyl halide (e.g., CH₃I), K₂CO₃, DMSO | 4-Chloro-3-iodo-1,5-dimethyl-1H-pyrazole |
| N-Alkylation | Phenethyl trichloroacetimidate, Camphorsulfonic acid (CSA), 1,2-DCE | 4-Chloro-3-iodo-5-methyl-1-phenethyl-1H-pyrazole |
| N-Arylation | Aryl bromide, CuI, 1,10-Phenanthroline, K₂CO₃, Toluene | 1-Aryl-4-chloro-3-iodo-5-methyl-1H-pyrazole |
N-Protection and Deprotection Strategies
To facilitate selective reactions at other positions of the pyrazole ring or on its substituents, the protection of the N-H group is a crucial synthetic strategy. A variety of protecting groups are available for azoles.
The tetrahydropyranyl (THP) group is a valuable protecting group for pyrazoles. Its introduction can be achieved under green, solvent- and catalyst-free conditions. researchgate.netrsc.org This protection allows for subsequent derivatization, such as lithiation followed by alkylation, in a one-pot sequence. researchgate.netrsc.org Deprotection of the N-THP group is typically accomplished under acidic conditions.
Another common N-protecting group is the tert-butoxycarbonyl (Boc) group. While widely used, its application to heavily halogenated pyrazoles like this compound must consider the electronic effects of the substituents. Deprotection of N-Boc pyrazoles can be achieved under various conditions, but specific methods for substrates bearing multiple halogens are less commonly reported.
The N-difluorocyclopropyl group can also be considered a stable N-substituent that is tolerant to many common reagents, including nitrating mixtures, bromine, and aqueous acids and bases. sci-hub.se This suggests its potential use as a robust protecting group, although it has been shown to be unstable under lithiation conditions. sci-hub.se
Formation of Quaternary Pyrazolium (B1228807) Salts
The nitrogen atoms of the pyrazole ring can be further functionalized through quaternization to form pyrazolium salts. This transformation typically occurs by reacting an N-substituted pyrazole with an alkylating agent, such as methyl iodide. The quaternization of 4H-pyrazoles, for example, leads to the formation of 4H-pyrazolium salts. rsc.org These salts are reactive species themselves; they can be reduced by agents like sodium borohydride (B1222165) to yield 4,5-dihydropyrazoles. rsc.org Subsequent alkylation of these reduced products tends to occur at the N-1 position. rsc.org For a compound like 1-alkyl-4-chloro-3-iodo-5-methyl-1H-pyrazole, reaction with a second equivalent of an alkylating agent would lead to the formation of a 1,2-dialkyl-4-chloro-3-iodo-5-methyl-1H-pyrazolium salt.
Electrophilic Substitutions (other than halogenation) on the Pyrazole Ring
The pyrazole ring is aromatic and can undergo electrophilic substitution. However, the position of substitution is heavily influenced by the existing substituents. In this compound, the C4 position is already occupied by a chloro group. The remaining C-H position is at C5, but it is substituted with a methyl group. Therefore, electrophilic substitution on the carbon framework of the pyrazole ring itself is not possible without displacement of an existing group.
Further electrophilic substitution would target the N-H position or potentially an N-aryl substituent if present. However, nitration of pyrazole rings is a known transformation. For instance, the existence of 5-Chloro-3-methyl-4-nitro-1H-pyrazole indicates that a related chloro-methyl pyrazole can undergo nitration at the C4 position. carlroth.comscbt.com For the title compound, where C4 is already substituted, electrophilic attack on the ring is highly disfavored due to the presence of the two deactivating halogen atoms at the C3 and C4 positions. Studies on fused pyrazole systems, such as pyrazolotriazolopyrimidines, show that electrophilic attack (bromination, iodination, nitration) can occur, but it often favors the more activated fused ring system rather than the pyrazole core. nih.govsemanticscholar.org
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the reactions involving this compound is key to controlling reaction outcomes and selectivity.
N-Alkylation: The regioselectivity observed in the N-alkylation of unsymmetrical pyrazoles has been a subject of mechanistic study. For base-catalyzed alkylations, the reaction proceeds via the formation of a pyrazolate anion. The subsequent attack on the electrophile is often directed to the less sterically hindered nitrogen atom. DFT (Density Functional Theory) calculations have been employed to justify the observed regioselectivity, confirming that steric effects play a dominant role. researchgate.net In the case of acid-catalyzed alkylation with trichloroacetimidates, the proposed mechanism involves the initial protonation of the imidate by the acid catalyst, which generates a highly reactive electrophile that is then attacked by the nucleophilic pyrazole nitrogen. semanticscholar.org
Electrophilic Substitution: The mechanism for electrophilic aromatic substitution on pyrazoles follows the classical pathway involving the formation of a sigma complex (or Wheland intermediate). The orientation of the substitution is dictated by the electronic properties of the substituents on the ring. For pyrazoles bearing electron-donating groups, such as hydroxyl groups, electrophilic attack is strongly directed to the C4 position. researchgate.net In contrast, the presence of multiple deactivating groups, as in this compound, would significantly raise the activation energy for any further electrophilic substitution on the carbon atoms of the ring.
Advanced Spectroscopic and Diffraction Based Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-Chloro-3-iodo-5-methyl-1H-pyrazole. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
High-field NMR spectroscopy is instrumental in providing a detailed atomic-level description of this compound.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the N-H proton of the pyrazole (B372694) ring and the protons of the methyl group. The chemical shift of the N-H proton can be broad and its position is often solvent-dependent due to hydrogen bonding and exchange processes. The methyl group will appear as a sharp singlet.
¹³C NMR: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. nih.gov The pyrazole ring carbons (C3, C4, and C5) will have characteristic chemical shifts influenced by the attached substituents (iodo, chloro, and methyl groups, respectively). The carbon of the methyl group will appear in the aliphatic region of the spectrum. The application of one- and two-dimensional NMR experiments is crucial for the complete assignment of carbon resonances in pyrazole derivatives. nih.gov
¹⁵N NMR: Nitrogen-15 NMR is a powerful tool for directly probing the nitrogen atoms of the pyrazole ring. bohrium.compsu.edu The chemical shifts of the two nitrogen atoms will be different, reflecting their distinct chemical environments (one bonded to a hydrogen and the other situated between two carbon atoms). This technique is particularly useful for studying tautomerism and protonation equilibria in pyrazoles. bohrium.compsu.edu
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Substituted Pyrazole This table presents hypothetical data for illustrative purposes, based on known chemical shift ranges for similar pyrazole structures.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| -CH₃ | ~2.3 | ~12 |
| C3 | - | ~95 |
| C4 | - | ~110 |
| C5 | - | ~145 |
| N-H | ~13 (broad) | - |
Two-dimensional NMR techniques are essential for unambiguously assigning the NMR signals and determining the regiochemistry and conformation of this compound. researchgate.netresearchgate.net
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this molecule, it would primarily be used to confirm the absence of proton-proton coupling for the isolated methyl group.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the methyl proton signal to the methyl carbon signal. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other, which is important for conformational analysis. In a solid-state or sterically hindered environment, it could reveal spatial proximities between the methyl group and other parts of the molecule. researchgate.net
Dynamic NMR (DNMR) is a specialized technique used to study dynamic processes such as conformational changes and chemical exchange. For this compound, DNMR could be employed to investigate the annular tautomerism, which is a common phenomenon in N-unsubstituted pyrazoles. bohrium.comfu-berlin.deresearchgate.net This process involves the migration of the N-H proton between the two nitrogen atoms of the pyrazole ring. By acquiring NMR spectra at different temperatures, it is possible to determine the rate of this exchange and the activation energy for the process. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of this compound. This is a critical step in confirming the identity of the synthesized compound. The expected monoisotopic mass would be calculated based on the most abundant isotopes of each element (C₄H₄ClIN₂). The high accuracy of HRMS also makes it an excellent tool for monitoring the progress of reactions involving this compound.
In mass spectrometry, molecules are often fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the parent molecule. researchgate.net For this compound, the fragmentation is likely to involve the loss of the substituents and the cleavage of the pyrazole ring. Common fragmentation pathways for pyrazoles include the loss of HCN, N₂, and the substituent groups. researchgate.net The analysis of these fragmentation patterns can corroborate the structural assignments made by NMR spectroscopy.
Table 2: Predicted Mass Spectrometry Data for this compound This table presents predicted m/z values for the molecular ion and potential fragments.
| Ion | Predicted m/z | Identity |
|---|---|---|
| [M]⁺ | 241.9 | Molecular Ion |
| [M-I]⁺ | 115.0 | Loss of Iodine |
| [M-Cl]⁺ | 206.9 | Loss of Chlorine |
| [M-HCN]⁺ | 214.9 | Loss of Hydrogen Cyanide from Ring |
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for probing the molecular structure of this compound. These techniques provide detailed information about the vibrational modes of the molecule, which are intrinsic to its functional groups and the nature of its chemical bonds.
Functional Group Identification and Bond Characterization
The IR and Raman spectra of this compound are expected to exhibit characteristic bands that confirm the presence of its key functional groups. The pyrazole ring, being the core of the molecule, has a set of characteristic ring stretching and bending vibrations. The presence of N-H, C-H, C-N, C-C, C-Cl, and C-I bonds would each give rise to distinct vibrational frequencies.
The N-H stretching vibration is particularly noteworthy in pyrazoles. In the absence of hydrogen bonding, this vibration typically appears in the region of 3400-3500 cm⁻¹. However, due to the propensity of pyrazoles to form intermolecular hydrogen bonds, this band is often broadened and shifted to lower wavenumbers, typically observed in the 2600–3200 cm⁻¹ range. mdpi.com The exact position and shape of the N-H band can provide valuable information about the strength and nature of these hydrogen-bonding interactions in the solid state.
The C-H stretching vibrations of the methyl group and the pyrazole ring are anticipated in the 2900-3100 cm⁻¹ region. The C=C and C=N stretching vibrations within the pyrazole ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration typically appears in the 600-800 cm⁻¹ range, while the C-I stretching vibration is found at lower frequencies, usually below 600 cm⁻¹. The identification of these specific bands allows for a detailed characterization of the molecular structure.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) (IR/Raman) | Vibrational Mode |
| N-H | 3200-3500 (Broadened and shifted in H-bonded systems) | Stretching |
| C-H (methyl) | 2850-3000 | Stretching |
| C-H (pyrazole ring) | 3000-3150 | Stretching |
| C=N/C=C (pyrazole ring) | 1400-1600 | Stretching |
| C-N (pyrazole ring) | 1250-1350 | Stretching |
| C-Cl | 600-800 | Stretching |
| C-I | < 600 | Stretching |
| N-H | 1500-1600 | Bending |
| C-H (methyl) | 1375-1450 | Bending |
This table presents expected vibrational frequencies based on data for related pyrazole compounds.
In-situ Reaction Monitoring
While specific studies on the in-situ reaction monitoring of the synthesis of this compound are not prevalent in the literature, the application of IR and Raman spectroscopy for such purposes is a well-established technique in chemical synthesis. These methods allow for real-time tracking of the consumption of reactants and the formation of products and intermediates.
For instance, in a potential synthesis of this compound, which might involve the halogenation of a pyrazole precursor, vibrational spectroscopy could monitor the disappearance of C-H bands and the appearance of C-Cl and C-I bands. This would provide critical kinetic and mechanistic data, helping to optimize reaction conditions such as temperature, pressure, and catalyst loading. The non-invasive nature of these techniques makes them ideal for studying reactions involving sensitive or hazardous materials.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique can provide invaluable information about its molecular geometry, crystal packing, and intermolecular interactions.
Determination of Solid-State Molecular and Crystal Structures
A single-crystal X-ray diffraction study of this compound would reveal the exact bond lengths, bond angles, and torsion angles of the molecule. This data is essential for understanding the electronic and steric effects of the chloro, iodo, and methyl substituents on the pyrazole ring.
Based on studies of related 4-halogenated-1H-pyrazoles, it is known that the crystal system and space group can vary depending on the halogen present. mdpi.com For example, 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole are isostructural and crystallize in the orthorhombic space group Pnma, forming trimeric hydrogen-bonded assemblies. researchgate.netnih.gov In contrast, 4-fluoro-1H-pyrazole and 4-iodo-1H-pyrazole form catemeric (chain-like) structures. mdpi.com Given the presence of both chloro and iodo substituents, the crystal structure of this compound could exhibit unique packing arrangements.
| Compound | Crystal System | Space Group | Supramolecular Motif |
| 4-Chloro-1H-pyrazole | Orthorhombic | Pnma | Trimer |
| 4-Bromo-1H-pyrazole | Orthorhombic | Pnma | Trimer |
| 4-Fluoro-1H-pyrazole | Triclinic | P | Catemer |
| 4-Iodo-1H-pyrazole | Orthorhombic | Cmme | Catemer |
This table showcases the crystallographic data for related 4-halogenated-1H-pyrazoles, suggesting potential structural motifs for this compound. mdpi.comresearchgate.net
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
The pyrazole moiety is well-known for its ability to act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp² nitrogen atom). mdpi.com This dual functionality drives the formation of various supramolecular assemblies. In the solid state, this compound is expected to form robust hydrogen bonds of the N-H···N type.
Co-crystal and Supramolecular Assembly Investigations
The propensity of pyrazoles to form strong and directional hydrogen bonds makes them excellent building blocks for the construction of co-crystals and other supramolecular assemblies. By co-crystallizing this compound with other molecules that possess complementary hydrogen bonding sites (e.g., carboxylic acids, amides, or other heterocycles), it is possible to create novel crystalline materials with tailored properties.
The design of such supramolecular structures relies on a thorough understanding of the intermolecular interactions that the pyrazole derivative can engage in. The insights gained from the X-ray crystallographic analysis of the pure compound would be instrumental in predicting and designing stable co-crystals and other complex molecular assemblies with desired architectures and functionalities.
Computational and Theoretical Studies
Electronic Structure Calculations
Electronic structure calculations are fundamental to modern chemistry, offering insights into the geometry, stability, and electronic properties of molecules. For a substituted pyrazole (B372694) such as 4-chloro-3-iodo-5-methyl-1H-pyrazole, these calculations can predict its three-dimensional structure and the distribution of electrons within the molecule.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) has become a primary method for the computational study of pyrazole derivatives due to its balance of accuracy and computational cost. eurasianjournals.com Geometry optimization using DFT allows for the determination of the most stable arrangement of atoms in a molecule, its equilibrium geometry. researchgate.netnih.gov For instance, studies on related molecules like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid have used DFT with the B3LYP hybrid functional and a 6-31G(d) basis set to find the most stable, planar conformation. nih.gov This process involves finding the minimum energy structure on the potential energy surface. researchgate.net
Once the geometry is optimized, a range of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions. Key electronic properties that can be calculated for this compound include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other reagents.
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, aim to solve the electronic Schrödinger equation and can provide very accurate results, often referred to as "chemical accuracy" (typically within 1 kcal/mol or 4 kJ/mol of experimental values). acs.orgresearchgate.net
High-accuracy extrapolated ab initio thermochemistry methods, such as the Weizmann-n (Wn) or High-accuracy Extrapolated Ab initio Thermochemistry (HEAT) protocols, are designed to yield highly accurate thermochemical data like enthalpies of formation. researchgate.netaip.org These composite methods involve a series of calculations with progressively larger basis sets and higher levels of theory to extrapolate to the complete basis set limit. While computationally expensive, these methods are the gold standard for benchmarking and for cases where high accuracy is paramount. acs.org
For a molecule like this compound, high-accuracy ab initio calculations could provide definitive predictions of its gas-phase thermodynamic properties. However, due to their computational cost, they are often applied to smaller, benchmark systems. No specific high-accuracy ab initio studies on this compound have been reported.
Spectroscopic Property Prediction
Computational methods are extensively used to predict spectroscopic data, which is a vital tool for structure elucidation and confirmation.
Computational Prediction of NMR Chemical Shifts for Regiochemical Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules. Computational chemistry can predict ¹H and ¹³C NMR chemical shifts with a useful degree of accuracy. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shieldings, which are then converted to chemical shifts. researchgate.net
For substituted pyrazoles, predicting NMR shifts is particularly important for confirming the regiochemistry of substitution. For instance, in the N-substitution of 3-substituted pyrazoles, DFT calculations have been used to justify the observed regioselectivity, and the predicted chemical shifts help assign the correct structure to the major product. sci-hub.st A systematic steric effect on the chemical shifts of N-alkyl pyrazole analogues has been observed, which can be rationalized through computational models. sci-hub.st While experimental NMR data for this compound is not available, computational predictions would be essential for its eventual characterization and to distinguish it from other possible regioisomers.
Table 1: Illustrative Example of Experimental vs. Calculated ¹³C NMR Chemical Shifts for Pyrazole in Different States
| Carbon Atom | Experimental (CDCl₃ solution) (ppm) | Experimental (Solid State) (ppm) | Calculated (Monomer) (ppm) | Calculated (Trimer) (ppm) |
| C3/C5 | 134.7 | 133.5 | 138.8 | 134.8 |
| C4 | 105.2 | 105.8 | 105.6 | 106.6 |
This table is based on data for the parent pyrazole molecule and is for illustrative purposes only. Source: researchgate.net
Simulation of IR and UV-Vis Spectra
Computational methods can simulate vibrational (Infrared) and electronic (UV-Visible) spectra.
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. nih.gov These calculations, typically performed at the DFT level, also provide the intensity of each vibrational mode, allowing for the generation of a full theoretical spectrum. researchgate.net By comparing the calculated spectrum with an experimental one, chemists can assign specific absorption bands to the corresponding molecular vibrations. For substituted pyrazoles like 3(5)-aminopyrazoles, DFT calculations have been crucial in assigning the observed IR bands to specific tautomeric forms. nih.gov
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic excitation energies and, consequently, UV-Vis absorption spectra. nih.gov These calculations can help understand the electronic transitions occurring within the molecule. For example, studies on trifluoromethyl-substituted pyrazolo[3,4-b]quinolines have shown that simulated absorption spectra can successfully reproduce the experimental energetic positions and relative intensities of absorption bands. mdpi.com
Table 2: Example of Calculated Vibrational Frequencies for Pyrazolone (B3327878) Compounds
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (AM1) (cm⁻¹) |
| N-H Stretch | 3420 | 3475 |
| C=O Stretch | 1680 | 1705 |
| C=N Stretch | 1600 | 1620 |
| C-N Stretch | 1350 | 1365 |
This table presents generalized data for pyrazolone derivatives to illustrate the comparison between experimental and calculated values. Source: ijoctc.org
Reaction Mechanism Elucidation through Computational Modeling
Understanding how a chemical reaction proceeds step-by-step—the reaction mechanism—is a central goal of chemistry. Computational modeling provides a virtual window into this process, allowing for the study of transition states and reaction intermediates that may be too fleeting to observe experimentally.
For pyrazole synthesis, computational studies can map out the energy profile of a proposed reaction pathway. This involves locating the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated activation energies (the energy difference between the reactant and the transition state) can then be used to predict reaction rates and selectivity.
For example, the mechanism of pyrazole formation through the oxidation-induced N–N coupling of diazatitanacycles has been investigated, revealing that the first of two oxidation steps is rate-limiting. rsc.org In another instance, control experiments and theoretical calculations were used to propose a mechanism for the N-N bond cleavage of hydrazine (B178648) catalyzed by a protic pyrazole complex, highlighting the role of proton-coupled electron transfer. mdpi.com
While a specific reaction mechanism for the synthesis of this compound has not been computationally modeled in the available literature, the general approaches used for other pyrazole formation and functionalization reactions would be directly applicable. nih.gov Such a study would clarify the regioselectivity of the halogenation steps and provide a theoretical basis for optimizing the synthetic route.
Conformational Analysis and Tautomeric Equilibria of Pyrazoles
The conformational landscape and tautomeric equilibrium of pyrazoles are fundamental to their chemical reactivity and physical properties. For N-unsubstituted pyrazoles like this compound, the position of the proton on one of the two ring nitrogen atoms can significantly impact the molecule's stability and electronic distribution. This phenomenon, known as annular prototropic tautomerism, is highly influenced by the nature and position of the substituents on the pyrazole ring.
Theoretical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods like Møller-Plesset perturbation theory (MP2), have been instrumental in predicting the most stable tautomer of substituted pyrazoles. mdpi.com A general principle that has emerged from these studies is that the electronic character of the substituents at the C3 and C5 positions plays a crucial role in determining the preferred tautomeric form.
In the case of this compound, we have an electron-donating methyl group at the C5 position and an electron-withdrawing iodo group at the C3 position. The chloro group at the C4 position also exerts an electron-withdrawing inductive effect. Computational studies on a wide range of 3(5)-substituted pyrazoles have shown that electron-donating groups tend to favor the tautomer where the substituent is at the C3 position, while electron-withdrawing groups stabilize the tautomer with the substituent at the C5 position. mdpi.com
Given this, for this compound, two primary tautomers are in equilibrium:
Tautomer A: this compound (where the NH proton is on the nitrogen adjacent to the methyl-substituted carbon).
Tautomer B: 4-Chloro-5-iodo-3-methyl-1H-pyrazole (where the NH proton is on the nitrogen adjacent to the iodo-substituted carbon).
Based on the established trends, the electron-donating methyl group at C5 would favor Tautomer A, while the electron-withdrawing iodo group at C3 would also favor Tautomer A (as the more electronegative group prefers the C5 position). Therefore, it is predicted that Tautomer A (this compound) is the more stable form in the gas phase.
The energy difference between tautomers is a key factor in their relative populations. The table below, compiled from literature data on related pyrazole derivatives, illustrates the influence of substituents on tautomeric stability.
| Substituent at C3/C5 | Electron-Donating/Withdrawing | Preferred Tautomer | Predicted ΔE (kcal/mol) |
| CH₃ | Donating | 3-methyl | ~1-2 |
| Cl | Withdrawing | 5-chloro | ~1-3 |
| I | Withdrawing | 5-iodo | ~2-4 |
| NH₂ | Donating | 3-amino | ~2-5 |
| NO₂ | Withdrawing | 5-nitro | ~5-7 |
This table is illustrative and compiles general findings from various computational studies on substituted pyrazoles. The energy differences can vary depending on the computational method and the specific substitution pattern.
Studies of Intermolecular Interactions and Self-Assembly Prediction
The substituents on the pyrazole ring, particularly the halogen atoms, are expected to play a significant role in directing the intermolecular interactions and, consequently, the self-assembly of this compound in the solid state. The primary intermolecular interactions anticipated are hydrogen bonding and halogen bonding.
Hydrogen Bonding: The N-H proton of the pyrazole ring can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atom can act as a hydrogen bond acceptor. This leads to the formation of various self-assembled structures, such as dimers, trimers, and catemeric chains. nih.gov The strength and geometry of these hydrogen bonds are influenced by the electronic properties of the substituents on the pyrazole ring. Electron-donating groups tend to stabilize dimers of the 3-substituted tautomer, while electron-withdrawing groups favor self-association of the 5-substituted tautomer. mdpi.com
Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The strength of the halogen bond generally increases with the polarizability and decreases with the electronegativity of the halogen atom (I > Br > Cl > F). In this compound, both the chlorine and iodine atoms have the potential to participate in halogen bonding.
Computational studies on 4-halopyrazoles have shown that these molecules can form strong halogen bonds. acs.org The iodine atom at the C3 position in this compound is a particularly strong halogen bond donor. It can interact with the sp² nitrogen of another pyrazole molecule or other Lewis basic sites. Theoretical analysis of halogen bonds involving diiodotetrafluorobenzenes and halide anions has shown these interactions can be quite strong and directional. acs.org
The interplay between hydrogen bonding and halogen bonding will likely dictate the final supramolecular architecture. It is plausible that a hierarchical self-assembly process occurs, where strong N-H···N hydrogen bonds first lead to the formation of pyrazole chains or cyclic motifs. These primary structures can then be further organized through weaker C-I···N or C-Cl···N halogen bonds and other van der Waals interactions. The methyl group can also participate in weaker C-H···π interactions.
The prediction of the precise crystal packing would require dedicated solid-state DFT calculations. However, based on studies of related halogenated heterocycles, a layered or sheet-like structure held together by a network of hydrogen and halogen bonds is a likely outcome. The table below summarizes the potential intermolecular interactions and their estimated relative strengths.
| Interaction Type | Donor | Acceptor | Estimated Strength |
| Hydrogen Bond | N-H | N (pyrazole) | Strong |
| Halogen Bond | C-I | N (pyrazole) | Moderate to Strong |
| Halogen Bond | C-Cl | N (pyrazole) | Weak to Moderate |
| C-H···π | C-H (methyl) | Pyrazole ring | Weak |
The strength of these interactions is qualitative and depends on the specific geometry and electronic environment in the crystal lattice.
Applications in Advanced Chemical Research
Ligand Design in Coordination Chemistry and Catalysis
The pyrazole (B372694) nucleus is a well-established ligand for transition metals. arkat-usa.org The nitrogen atoms in the heterocyclic ring can coordinate with metal centers, forming stable complexes that are pivotal in catalysis. The specific structure of 4-Chloro-3-iodo-5-methyl-1H-pyrazole offers multiple sites for modification, allowing for the rational design of ligands for both homogeneous and heterogeneous catalysis.
Precursors for Transition Metal Complexes in Homogeneous Catalysis
The pyrazole scaffold is fundamental to creating a wide array of ligands for transition metal complexes. acs.org These complexes are central to homogeneous catalysis, where the catalyst and reactants exist in the same phase. Acylpyrazolone ligands, for instance, can form complexes with a variety of metals, including main group elements, transition metals, lanthanides, and actinides, resulting in structurally diverse coordination compounds. acs.org
The presence of a reactive iodine atom at the 3-position and a chlorine atom at the 4-position of the pyrazole ring in this compound allows for further functionalization. These sites are ideal for cross-coupling reactions, such as the Sonogashira coupling, which can be catalyzed by copper(I) iodide to link the pyrazole to other organic fragments. This versatility enables the synthesis of complex, multidentate ligands tailored for specific catalytic applications. By modifying the substituents, researchers can fine-tune the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.
Development of Heterogeneous Catalysts
In heterogeneous catalysis, the catalyst is in a different phase from the reactants. Pyrazole-based structures are integral to the development of materials like metal-organic frameworks (MOFs). For example, zinc-containing MOFs have been employed as heterogeneous catalysts in the amination of C-Cl bonds. researchgate.net The ability of pyrazole derivatives to link metal centers into extended networks is key to designing robust and porous catalytic materials. The functional groups on this compound can serve as anchor points for grafting onto solid supports or as building blocks for constructing new, catalytically active frameworks.
Agrochemical Research
The pyrazole ring is a highly privileged scaffold in the agrochemical industry, forming the core of numerous commercially successful herbicides, insecticides, and fungicides. researchgate.net Its structural versatility allows for the creation of compounds with high efficacy and selectivity. researchgate.net
Chemical Scaffolds for Novel Herbicides
Many modern herbicides are built upon a pyrazole framework. A significant class of these are the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. nih.govacs.orgnih.gov HPPD is a crucial enzyme in plants, and its inhibition leads to bleaching symptoms and eventual plant death. nih.gov Researchers have designed and synthesized numerous pyrazole derivatives that show potent herbicidal activity by targeting this enzyme. nih.govacs.org For example, pyrazole derivatives containing a benzoyl scaffold have demonstrated excellent pre- and post-emergence herbicidal activities, with some compounds showing higher crop safety for maize, cotton, and wheat compared to commercial herbicides like topramezone (B166797) and mesotrione. nih.govacs.org
The compound this compound serves as an ideal starting material for creating such complex herbicides. Its chloro, iodo, and methyl groups can be modified to optimize binding to the target enzyme and improve herbicidal performance.
Table 1: Herbicidal Activity of Novel Pyrazole Derivatives (HPPD Inhibitors)
| Compound | Target Weed | Activity Type | Efficacy | Source |
|---|---|---|---|---|
| Z9 | Arabidopsis thaliana | HPPD Inhibition | IC₅₀ = 0.05 µM (Superior to Topramezone) | acs.org |
| Z21 | Echinochloa crusgalli | Pre-emergence | 69.6% root inhibition (Superior to Topramezone) | acs.org |
| A1, A3, A4 | Brassica juncea | Post-emergence | Excellent activity at 37.5 g/ha | nih.gov |
| 3-1 | Cyperus iria L. | Post-emergence | EC₅₀ = 65.83 µg/mL | mdpi.com |
| 3-7 | Dactylis glomerata L. | Post-emergence | EC₅₀ = 59.41 µg/mL | mdpi.com |
This table is interactive. You can sort and filter the data.
Building Blocks for Insecticides and Fungicides
The pyrazole heterocycle is a cornerstone in the development of insecticides and fungicides. nih.govnih.gov Many potent agrochemicals, including the insecticide fipronil (B1672679) and the fungicide fluxapyroxad, feature a pyrazole core. nih.govnih.gov This scaffold's ability to be readily functionalized allows for the creation of compounds that target specific biological pathways in pests and pathogens.
For instance, novel diamide (B1670390) compounds that combine a pyrazole moiety with amino acid skeletons have shown significant insecticidal activity against pests like Plutella xylostella (diamondback moth). nih.gov Similarly, fluoro-substituted pyrazole derivatives have demonstrated broad-spectrum fungicidal activity against various phytopathogenic fungi, including Sclerotinia sclerotiorum and Fusarium oxysporum. mdpi.com The development of pyrazole carboxamide fungicides that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), such as bixafen (B1247100) and benzovindiflupyr, highlights the importance of this chemical class in controlling plant diseases. mdpi.com
The structure of this compound is a key intermediate for synthesizing these active ingredients. The halogen atoms provide reactive handles for introducing the diverse chemical groups necessary for potent biological activity.
Table 2: Fungicidal and Insecticidal Activity of Pyrazole Derivatives
| Compound Type | Target Organism | Activity | Efficacy | Source |
|---|---|---|---|---|
| Diamide (II-a-15) | Plutella xylostella | Insecticidal | >80% inhibition at 400 µg/mL | nih.gov |
| Diamide (II-a-10) | Cytospora sp. | Fungicidal | >80% inhibition at 50 µg/mL (Better than Fluxapyroxad) | nih.gov |
| Diamide (III-26) | Botrytis cinerea | Fungicidal | 84% inhibition (Slightly better than Fluxapyroxad) | nih.gov |
| Fluorinated Pyrazole | Sclerotinia sclerotiorum | Fungicidal | Active against phytopathogenic fungi | mdpi.com |
| Pyrazole-Thiazole Carboxamide | Rhizoctonia cerealis | Fungicidal | Superior to Thifluzamide | mdpi.com |
This table is interactive. You can sort and filter the data.
Materials Science and Engineering
Beyond life sciences, pyrazole derivatives are finding applications in materials science. researchgate.net Their unique chemical and physical properties make them suitable for creating specialized materials, including polymers and energetic compounds. researchgate.net
A notable application is in the field of energetic materials. For example, 4-Chloro-3,5-dinitropyrazole has been used as a precursor to synthesize a series of promising insensitive energetic compounds. rsc.org By reacting this precursor, researchers can create new materials with high thermal stability and low sensitivity to impact, which are desirable properties for modern explosives and propellants. The inherent stability of the pyrazole ring, combined with the energy content from nitro groups and the synthetic versatility offered by halogen substituents, makes this class of compounds highly valuable for materials engineering. The this compound molecule, with its halogenated structure, represents a foundational component for the synthesis of such advanced materials.
Precursors for Functional Polymers and Coatings
No information was found detailing the use of this compound as a monomer or precursor for the synthesis of functional polymers or specialized coatings.
Development of Organic Electronic Materials (e.g., Dyes, Fluorescent Agents)
There are no available studies on the electronic or photophysical properties of this compound, nor its development or integration into materials like dyes or fluorescent agents.
Supramolecular Chemistry and Host-Guest Systems
Research on the involvement of this compound in forming supramolecular structures or participating in host-guest complexation is not present in the available literature.
Chemosensor and Chemical Probe Development
No studies have been published that describe the design, synthesis, or application of this specific pyrazole derivative as a chemosensor or a chemical probe for detecting analytes.
Due to the absence of specific data for this compound in these fields, providing an article that is both scientifically accurate and strictly adherent to the requested outline is not possible at this time.
Emerging Research Directions and Future Perspectives
Development of More Sustainable and Efficient Synthetic Routes
The future synthesis of 4-Chloro-3-iodo-5-methyl-1H-pyrazole and its derivatives is expected to align with the principles of green chemistry, emphasizing atom economy, energy efficiency, and the use of environmentally benign reagents and solvents. thieme-connect.comjetir.org Current multistep syntheses of halogenated pyrazoles often involve harsh conditions and stoichiometric reagents. researchgate.net Emerging research is likely to focus on the development of one-pot or tandem reaction sequences that minimize waste and purification steps.
Key areas of development include:
Catalytic Approaches: The use of transition-metal catalysts for the direct and regioselective halogenation of pyrazole (B372694) precursors is a promising avenue. While methods for direct C-H functionalization are well-documented for the pyrazole core, rsc.orgrsc.orgnih.gov future work will likely adapt these catalytic systems for the late-stage introduction of chloro and iodo groups onto a pre-formed 5-methyl-1H-pyrazole ring.
Green Solvents and Energy Sources: A significant shift towards aqueous reaction media is anticipated, as water offers a safe, non-toxic, and inexpensive alternative to volatile organic solvents. thieme-connect.com Microwave-assisted synthesis and mechanochemical methods (grinding) are also gaining traction as energy-efficient techniques that can accelerate reaction times and improve yields for heterocyclic synthesis. nih.govnih.gov
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved safety, and easier scalability compared to traditional batch processes. nih.gov The application of flow chemistry to the synthesis of functionalized pyrazoles is an emerging area with significant potential.
| Synthesis Strategy | Potential Advantage | Relevant Research Context |
| One-Pot Halogenation | Reduced waste, fewer purification steps | Development of regioselective methods for di-halogenation of pyrazole scaffolds. |
| Microwave-Assisted Synthesis | Faster reaction times, improved energy efficiency | Green synthesis protocols for heterocyclic compounds. nih.gov |
| Aqueous Media Synthesis | Environmentally benign, reduced toxicity | Utilization of water as a solvent for organic transformations. thieme-connect.com |
| Flow Chemistry | Enhanced safety, scalability, and process control | Greener procedures for chemical synthesis. nih.govresearchgate.net |
Exploration of Novel Chemical Transformations and Reactivity Patterns
The distinct electronic nature of the chloro and iodo substituents on the pyrazole ring of this compound sets the stage for a wide array of novel chemical transformations. The carbon-iodine bond is significantly more labile than the carbon-chlorine bond, making it a prime site for selective functionalization through cross-coupling reactions.
Future research will likely explore:
Selective Cross-Coupling Reactions: The iodine at the C3 position is an ideal handle for palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This would allow for the regioselective introduction of aryl, alkynyl, vinyl, and amino substituents, respectively, creating a diverse library of novel pyrazole derivatives. The chlorine atom at the C4 position would likely remain intact under these conditions, offering a site for subsequent, more forcing, transformations.
N-H Functionalization: The acidic proton on the pyrazole nitrogen provides a ready site for alkylation, arylation, or acylation. These reactions can be used to modulate the compound's solubility, electronic properties, and biological activity. Protecting groups can also be strategically employed to direct reactivity at other positions on the ring. arkat-usa.org
Metal-Halogen Exchange: The C-I bond can undergo facile metal-halogen exchange with organolithium or Grignard reagents to generate a pyrazolyl-metal species. This intermediate could then be trapped with various electrophiles to introduce a range of functional groups at the C3 position.
Activation of the Methyl Group: While less explored, the methyl group at C5 could potentially be functionalized through radical-based reactions or by deprotonation with a strong base to form an anionic intermediate, which could then react with electrophiles.
| Reaction Type | Target Position | Potential New Substituents |
| Suzuki Coupling | C3 (Iodo) | Aryl, Heteroaryl |
| Sonogashira Coupling | C3 (Iodo) | Alkynyl |
| Buchwald-Hartwig Amination | C3 (Iodo) | Amino, Amido |
| N-Alkylation/Arylation | N1 (N-H) | Alkyl, Aryl |
Integration into Advanced Interdisciplinary Research Platforms
The structural motifs present in this compound make it a highly attractive scaffold for integration into various interdisciplinary research fields, particularly medicinal chemistry and materials science. researchgate.netmdpi.com
Medicinal Chemistry and Drug Discovery: Pyrazole derivatives are privileged structures in drug discovery, with approved drugs targeting a wide range of diseases. nih.gov The chloro and iodo substituents can engage in halogen bonding, a non-covalent interaction of growing importance in ligand-protein binding. The ability to selectively functionalize the C3 and C4 positions allows for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective inhibitors of enzymes or modulators of receptors. nih.gov
Materials Science: Pyrazole-containing compounds are utilized as ligands for transition metals in catalysis and as building blocks for functional materials with unique photophysical properties. nih.govmdpi.com The N-H group and the nitrogen lone pair make pyrazoles excellent ligands. By elaborating the structure of this compound through the transformations described above, new ligands can be designed for applications in homogeneous catalysis or for the construction of metal-organic frameworks (MOFs). The introduction of conjugated systems could lead to novel fluorescent probes or organic light-emitting diode (OLED) materials.
Agrochemicals: The pyrazole ring is a key component of numerous commercial herbicides, insecticides, and fungicides. nih.gov The development of new derivatives from this compound could lead to the discovery of novel agrochemicals with improved efficacy or more favorable environmental profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
